![molecular formula C22H20O6S B290576 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool in various fields of research.
Wirkmechanismus
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate have been extensively studied. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer cell growth. It has also been shown to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate in lab experiments include its high purity and yield, its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity and the need for caution when handling and disposing of the compound.
Zukünftige Richtungen
There are several future directions for the study of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate. These include the investigation of its potential as an anticancer agent, its ability to modulate various signaling pathways, and its potential as an antioxidant and anti-inflammatory agent. In addition, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, the synthesis of novel analogs of this compound with improved biological activity is an area of future research.
Synthesemethoden
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate involves the reaction between 4-(4-hydroxyphenylthio)phenol and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate has been used in various scientific research applications. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has also been used in the synthesis of other compounds with potential biological activity. The compound has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Eigenschaften
Molekularformel |
C22H20O6S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
[4-(4-hydroxyphenyl)sulfanylphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H20O6S/c1-25-19-12-14(13-20(26-2)21(19)27-3)22(24)28-16-6-10-18(11-7-16)29-17-8-4-15(23)5-9-17/h4-13,23H,1-3H3 |
InChI-Schlüssel |
DFPYSMRWHPQJRI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)
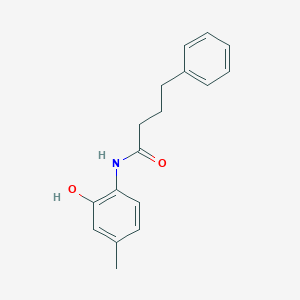
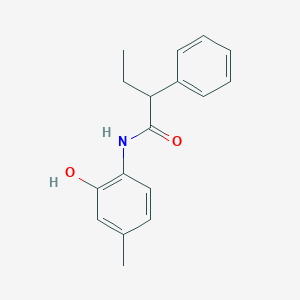

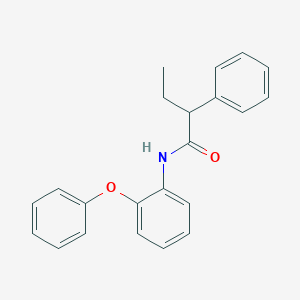

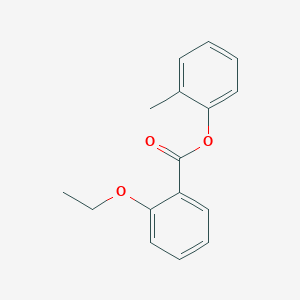
![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
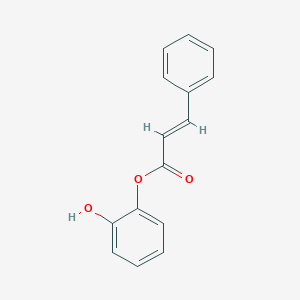
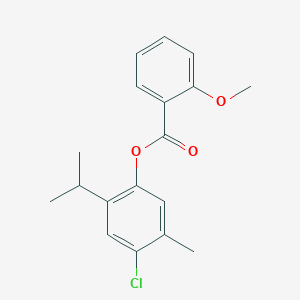
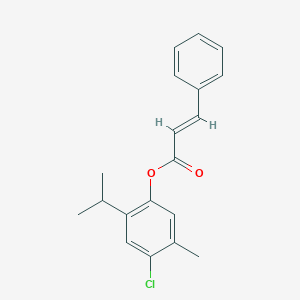
![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)

![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)